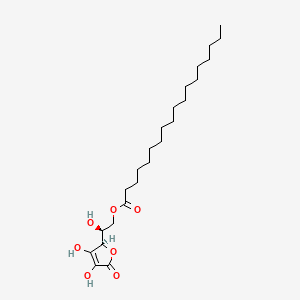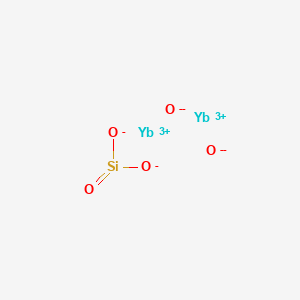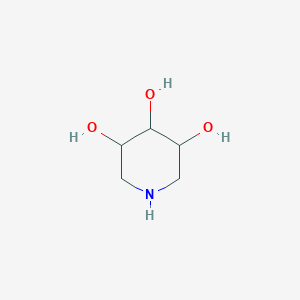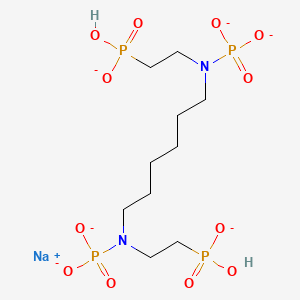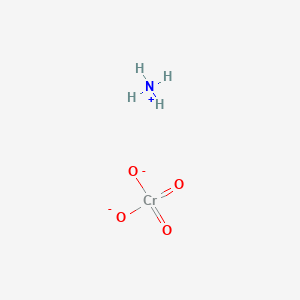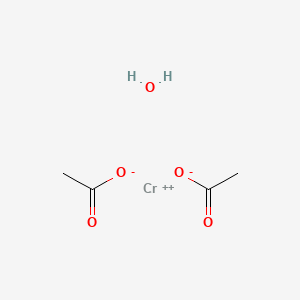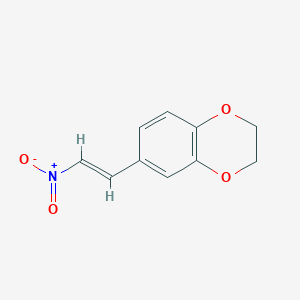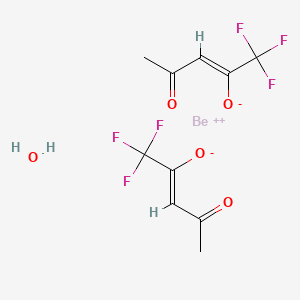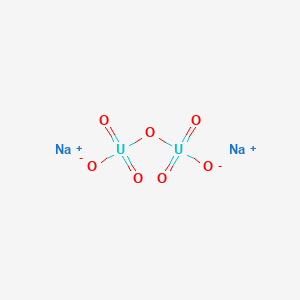
Disodium heptaoxodiuranate, of uranium depleted in uranium-235
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium heptaoxodiuranate, of uranium depleted in uranium-235, is a chemical compound with the formula Na2U2O7This compound is characterized by its yellow-orange color and is insoluble in water but soluble in acid solutions . It is primarily used in the ceramics industry to produce colored glazes and in the manufacture of fluorescent uranium glass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium heptaoxodiuranate can be synthesized through various methods. One common method involves the reaction of uranium trioxide (UO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion:
UO3+2NaOH→Na2U2O7+H2O
Another method involves the precipitation of disodium heptaoxodiuranate from a solution containing uranyl nitrate (UO2(NO3)2) and sodium hydroxide. The reaction conditions, such as pH and temperature, are carefully controlled to obtain the desired product .
Industrial Production Methods
In industrial settings, disodium heptaoxodiuranate is produced on a larger scale using similar synthetic routes. The process involves the dissolution of uranium compounds in acid, followed by neutralization with sodium hydroxide to precipitate the compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium heptaoxodiuranate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Disodium heptaoxodiuranate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of disodium heptaoxodiuranate can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state uranium compounds, while reduction may produce lower oxidation state uranium compounds .
Wissenschaftliche Forschungsanwendungen
Disodium heptaoxodiuranate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other uranium compounds and as a reagent in analytical chemistry.
Biology: Research in radiobiology utilizes disodium heptaoxodiuranate to study the effects of depleted uranium on biological systems.
Medicine: Although not commonly used in medicine, its radioactive properties are of interest in radiopharmaceutical research.
Wirkmechanismus
The mechanism of action of disodium heptaoxodiuranate involves its interaction with molecular targets and pathways in various applications. In radiobiology, for example, its radioactive properties allow it to interact with biological tissues, causing ionization and radiation damage. In industrial applications, its chemical reactivity is harnessed for the synthesis of other compounds .
Vergleich Mit ähnlichen Verbindungen
Disodium heptaoxodiuranate can be compared with other similar compounds, such as:
Sodium diuranate (Na2U2O7): Similar in composition but may differ in specific properties and applications.
Ammonium diuranate ((NH4)2U2O7): Used in similar applications but has different solubility and reactivity properties.
Calcium uranate (CaU2O7): Another uranium compound with distinct properties and uses in the nuclear industry.
These comparisons highlight the uniqueness of disodium heptaoxodiuranate in terms of its specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
13721-34-1 |
|---|---|
Molekularformel |
Na2O4U-6 |
Molekulargewicht |
348.006 g/mol |
IUPAC-Name |
disodium;oxygen(2-);uranium |
InChI |
InChI=1S/2Na.4O.U/q2*+1;4*-2; |
InChI-Schlüssel |
FDCGBRVSSVXQAA-UHFFFAOYSA-N |
SMILES |
[O-][U](=O)(=O)O[U](=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


